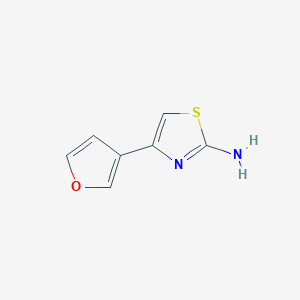

4-(Furan-3-yl)-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(furan-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h1-4H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZVPERRFWQXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Furan 3 Yl 1,3 Thiazol 2 Amine

Established Synthetic Pathways for the 4-(Furan-3-yl)-1,3-thiazol-2-amine Core Structure

The construction of the this compound core involves the strategic formation of the 1,3-thiazole ring and the introduction of the furan-3-yl moiety. Several synthetic strategies have been developed to achieve this, primarily relying on classical thiazole (B1198619) syntheses adapted for the specific substitution pattern.

Cyclization Reactions for 1,3-Thiazole Ring Formation

The most prominent and widely employed method for the synthesis of the 2-aminothiazole (B372263) ring is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or a related thioamide derivative. bepls.comresearchgate.net In the context of this compound, the key α-haloketone precursor would be a 2-halo-1-(furan-3-yl)ethan-1-one.

The general reaction mechanism proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring. researchgate.net

Table 1: Key Reactants in Hantzsch Thiazole Synthesis for the Target Scaffold

| Reactant 1 | Reactant 2 | Resulting Core Structure |

| 2-Halo-1-(furan-3-yl)ethan-1-one | Thiourea | This compound |

Another approach involves the reaction of thiosemicarbazones with α-haloketones. For instance, various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been synthesized by condensing respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov This methodology could be adapted by using a thiosemicarbazone derived from a furan (B31954) aldehyde.

Strategies for the Introduction of the Furan-3-yl Moiety

The introduction of the furan-3-yl group is typically achieved by starting with a furan-containing building block. The most direct strategy involves the use of a 3-acetylfuran, which can be halogenated at the α-position to yield the required 2-halo-1-(furan-3-yl)ethan-1-one precursor for the Hantzsch synthesis.

Alternatively, the furan ring can be introduced via cross-coupling reactions on a pre-formed thiazole ring, although this is a less common approach for this specific substitution pattern. For instance, a 4-halothiazole derivative could potentially undergo a Suzuki or Stille coupling with a furan-3-boronic acid or a 3-stannylfuran, respectively.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions for thiazole synthesis is crucial for achieving high yields and purity. Key parameters that are often varied include the solvent, temperature, and the presence of a catalyst or base. researchgate.net

Solvent-free conditions, for example using mortar-pestle grinding, have also been reported for the synthesis of thiazol-2(3H)-imines, offering a greener alternative to traditional solvent-based methods. researchgate.net

Table 2: Representative Reaction Conditions for Thiazole Synthesis

| Reaction | Solvent | Temperature | Catalyst/Base | Typical Yields | Reference |

| Hantzsch Synthesis | Ethanol | Reflux | None | Good to Excellent | researchgate.net |

| Hantzsch Synthesis | Ethanol | Reflux | Triethylamine | High | researchgate.netnih.gov |

| Microwave-assisted | H₂O | Microwave | Catalyst-free | Good to Very Good | bepls.com |

| Solvent-free | None | Grinding | None | Good to Outstanding | researchgate.net |

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship studies.

Modifications at the Amino Group (N-substitution)

The primary amino group at the C2 position of the thiazole ring is a versatile handle for a wide range of chemical transformations.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base like pyridine. nih.govmdpi.com This reaction leads to the formation of the corresponding amides. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized by reacting 2-amino-5-(4-fluorophenyl)thiazole with 3-(furan-2-yl)propanoic acid. nih.gov

N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction of thiazoles with alkyl halides can lead to the formation of thiazolium cations. pharmaguideline.com

Formation of Thioureas: The amino group can react with isothiocyanates to form N,N'-disubstituted thiourea derivatives. derpharmachemica.com

Formation of Hydrazones: The amino group can be part of a hydrazinyl linkage, which can then be condensed with aldehydes or ketones to form hydrazones. nih.gov

Table 3: Examples of N-Substitution Reactions on 2-Aminothiazoles

| Reagent | Reaction Type | Product Type |

| Acid Chloride/Anhydride | N-Acylation | Amide |

| Alkyl Halide | N-Alkylation | N-Alkyl-2-aminothiazole |

| Isothiocyanate | Thiourea Formation | N,N'-Disubstituted Thiourea |

| Aldehyde/Ketone (on hydrazinyl-thiazole) | Hydrazone Formation | Hydrazone |

Substitutions on the Thiazole Ring

The thiazole ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Substitution: The electron-donating amino group at C2 and the furan ring at C4 influence the regioselectivity of electrophilic substitution. The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack. pharmaguideline.com Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). nih.govfrontiersin.org

Direct Arylation: Palladium-catalyzed direct arylation reactions can be employed to introduce aryl groups onto the thiazole ring, typically at the C5 position. organic-chemistry.org

These synthetic and functionalization strategies provide a robust platform for the generation of a wide array of derivatives based on the this compound scaffold, facilitating the exploration of their chemical and biological properties.

Derivatization of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of these substitutions is directed by the existing substituents. The thiazole group at the 3-position of the furan ring will influence the regioselectivity of these reactions. Generally, electrophilic attack on a 3-substituted furan is expected to occur at the C2 or C5 position, which are the most activated.

Electrophilic Substitution Reactions:

Common electrophilic substitution reactions that can be applied to the furan moiety include nitration, halogenation, and Friedel-Crafts acylation. These reactions introduce new functional groups onto the furan ring, allowing for the synthesis of a diverse range of derivatives.

Nitration: Introduction of a nitro group (-NO2) onto the furan ring can be achieved using nitrating agents such as nitric acid in acetic anhydride. The reaction conditions must be carefully controlled to avoid degradation of the acid-sensitive furan ring. The primary products would be the 2-nitro and 5-nitro derivatives.

Halogenation: Bromination or chlorination of the furan ring can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions typically proceed under mild conditions to yield the corresponding halogenated derivatives.

Friedel-Crafts Acylation: The introduction of an acyl group can be performed using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. Milder Lewis acids like boron trifluoride etherate (BF3·OEt2) are often preferred for furan derivatives to prevent polymerization or ring-opening. stackexchange.com

Cross-Coupling Reactions:

The furan moiety can also be functionalized through various metal-catalyzed cross-coupling reactions. For these reactions to occur, the furan ring would first need to be halogenated. Subsequent reactions, such as Suzuki or Stille couplings, can then be used to form new carbon-carbon bonds.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Nitration | HNO3, Acetic Anhydride | 4-(2-Nitro-furan-3-yl)-1,3-thiazol-2-amine and 4-(5-Nitro-furan-3-yl)-1,3-thiazol-2-amine |

| Bromination | N-Bromosuccinimide (NBS), THF | 4-(2-Bromo-furan-3-yl)-1,3-thiazol-2-amine and 4-(5-Bromo-furan-3-yl)-1,3-thiazol-2-amine |

| Friedel-Crafts Acylation | Acyl chloride, BF3·OEt2 | 4-(2-Acyl-furan-3-yl)-1,3-thiazol-2-amine and 4-(5-Acyl-furan-3-yl)-1,3-thiazol-2-amine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-(Aryl-furan-3-yl)-1,3-thiazol-2-amine (requires prior halogenation of furan) |

Multi-Component Reactions Incorporating the this compound Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. The this compound scaffold can be synthesized via a one-pot, three-component reaction, a variation of the Hantzsch thiazole synthesis. ijcce.ac.ir

This reaction would typically involve the condensation of 3-furaldehyde, a thiourea derivative, and an α-haloketone. The amino group of the resulting 2-aminothiazole can then serve as a nucleophile in subsequent MCRs to build more complex molecular architectures.

An example of an MCR to synthesize the core structure is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 3-Bromoacetylfuran | Thiourea | Substituted Aldehyde | Mild base, Ethanol, Reflux | Substituted 4-(furan-3-yl)-N-aryl-1,3-thiazol-2-amine derivatives |

Furthermore, the 2-amino group of the title compound can participate in MCRs such as the Biginelli or Ugi reactions after suitable derivatization.

Green Chemistry Approaches and Sustainable Synthetic Methods for this compound Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound analogues, several green chemistry approaches can be employed.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to higher yields and cleaner products in shorter reaction times. The Hantzsch synthesis of thiazoles is amenable to microwave-assisted conditions. kocaeli.edu.trnih.gov This method can reduce the use of volatile organic solvents and decrease energy consumption.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis of thiazole derivatives has been reported to be an efficient and environmentally friendly method. rsc.orgwisdomlib.org The formation of this compound analogues can be facilitated by ultrasonic irradiation, often in aqueous or other green solvents.

Use of Greener Solvents and Catalysts:

Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. Furthermore, the use of reusable solid acid catalysts or biocatalysts, such as enzymes, can offer a more sustainable approach to the synthesis of these compounds. nih.gov

| Green Chemistry Approach | Conditions | Advantages |

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or in a high-boiling point solvent | Reduced reaction times, higher yields, energy efficiency |

| Ultrasound-Assisted Synthesis | Ultrasonic irradiation, aqueous media | Enhanced reaction rates, milder conditions, environmentally friendly |

| Green Catalysts | Reusable solid acids, biocatalysts | Catalyst recyclability, reduced waste, milder reaction conditions |

Mechanistic Studies of this compound Synthetic Pathways

The most probable synthetic route to this compound is the Hantzsch thiazole synthesis. The mechanism of this reaction has been extensively studied and is believed to proceed through the following steps:

Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound (e.g., 2-bromo-1-(furan-3-yl)ethan-1-one). This results in the formation of an S-alkylated isothiouronium salt intermediate.

Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

Dehydration: The hydroxythiazoline intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The driving force for this step is the formation of the stable, aromatic thiazole system.

The presence of the furan ring is not expected to fundamentally alter the course of the Hantzsch synthesis mechanism, although its electronic properties may influence the rate of the reaction.

Computational and Theoretical Investigations of 4 Furan 3 Yl 1,3 Thiazol 2 Amine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.gov For 4-(furan-3-yl)-1,3-thiazol-2-amine and its analogs, these calculations offer a detailed understanding of their chemical behavior.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For thiazole (B1198619) derivatives, the HOMO-LUMO gap is a key parameter in assessing their potential as therapeutic agents. researchgate.net Analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer that occurs within the molecule. nih.gov

For instance, in related thiazole derivatives, DFT analysis has shown that the HOMO-LUMO energy gaps can range from 0.14947 to 0.15888 eV, indicating significant potential for chemical interaction. researchgate.net These calculations are vital for designing novel derivatives with enhanced biological activities.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one Derivative 3a | - | - | 0.14947 | researchgate.net |

| Thiazolidin-4-one Derivative 3b | - | - | 0.15888 | researchgate.net |

| Pt(bipy)Cl4 | - | - | 1.68699 | nih.gov |

| Pt(en)Cl4 | - | - | 2.05500 | nih.gov |

| Pt(dach)Cl4 | - | - | 2.11760 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For furan (B31954), MEP calculations suggest that electrophilic attack proceeds by shifting a hydrogen atom out of the molecular plane, creating a tetrahedral carbon. rsc.org In the context of this compound, the MEP map would highlight the electron-rich areas around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the furan ring, making them likely sites for interaction with biological targets. researchgate.net

Conformational Analysis and Stability

Conformational analysis helps in understanding the three-dimensional structure and stability of a molecule. For peptides containing thiazole-amino acid residues, DFT studies have shown a preference for a semi-extended β2 conformation, which is stabilized by an N-H⋯NTzl hydrogen bond. nih.govresearchgate.net This conformational preference can be crucial for the biological activity of these molecules.

In the case of this compound, conformational analysis would involve studying the rotation around the single bond connecting the furan and thiazole rings to identify the most stable conformers. This information is vital for understanding how the molecule fits into the binding pocket of a protein.

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a ligand (in this case, derivatives of this compound) and a protein target. These methods are instrumental in drug discovery and development.

Ligand-Protein Interaction Predictions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein's active site. impactfactor.org This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, docking studies of thiazole derivatives with various protein targets have revealed important binding modes. In one study, thiazole derivatives were docked into the active site of the α-glucosidase enzyme, showing strong interactions with key amino acid residues. researchgate.net Similarly, docking studies of thiazole derivatives with penicillin-binding proteins have identified crucial hydrogen bonds between the thiazole ring nitrogen and amino acid residues like ASN 308. nih.gov

The furan and thiazole moieties in this compound derivatives are expected to play a significant role in protein binding. The furan ring can participate in π-π stacking interactions, while the thiazole ring, with its nitrogen and sulfur atoms, can form hydrogen bonds and other electrostatic interactions. researchgate.netresearchgate.net

Binding Affinity Estimations and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. researchgate.net A lower binding energy (or a more negative docking score) generally indicates a more stable and favorable interaction.

In various studies, derivatives of this compound have been evaluated using different scoring functions. For instance, some imidazopyridine-based thiazole derivatives have shown docking scores as low as -13.45 kcal/mol against α-glucosidase. researchgate.net Another study on thiazolidin-4-one derivatives reported binding affinities up to -6.8 kcal/mol. impactfactor.org These estimations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Imidazopyridine-Thiazole Derivative 4a | α-glucosidase | -13.45 | researchgate.net |

| Imidazopyridine-Thiazole Derivative 4g | α-glucosidase | -12.87 | researchgate.net |

| Imidazopyridine-Thiazole Derivative 4o | α-glucosidase | -12.15 | researchgate.net |

| Thiazolidin-4-one Derivative 2j | PDB ID-1KZN | -6.8 | impactfactor.org |

| Dihydrothiazole Derivative 8 | Penicillin binding protein 4 (PBP4) E. coli | -5.2 | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, offering a detailed view of the binding mechanisms between a ligand, such as a this compound derivative, and its biological target.

Studies on related 2-aminothiazole (B372263) inhibitors have utilized MD simulations to explore their interactions with protein kinases like CDK5. These simulations reveal that the stability of the inhibitor-protein complex is maintained by a network of hydrogen bonds and hydrophobic interactions. nih.gov For instance, hydrogen bonds with specific amino acid residues, such as Cys83 in CDK5, have been shown to be favorable for binding. nih.gov The simulations also highlight the critical role of van der Waals forces, particularly with residues like Ile10, in determining the binding affinity and distinguishing the bioactivity among different derivatives. nih.gov

In a study of thiazole Schiff base derivatives containing a furan ring, MD simulations were performed to analyze the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein's Cα atoms was monitored over the simulation time to assess conformational changes upon ligand binding. A stable RMSD profile throughout the simulation suggests that the binding of the derivative does not induce significant conformational instability in the protein, indicating a stable binding mode. nih.gov Similarly, the RMSD of the ligand itself is analyzed to understand its stability within the binding pocket. nih.gov Such analyses provide a microscopic view of the interactions and conformational dynamics that govern the binding process.

Furthermore, MD simulations have been applied to 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to understand their inhibitory mechanism against cyclin-dependent kinases (CDKs). nih.gov These studies help in analyzing the interaction and structural relationships of inhibitors, which is vital for designing novel and more potent therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a powerful platform for conducting these studies.

For derivatives of this compound, computational SAR studies have been instrumental. For example, research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which share the thiazole core, demonstrated that specific substitutions are crucial for selective inhibition of human monoamine oxidase B (hMAO-B). nih.gov Molecular modeling studies provided insights into the multiple interactions and structural features required for this inhibitory activity. nih.gov

In the context of antiplasmodial agents, SAR studies on aminomethylthiazoles revealed that while many analogs of a lead compound showed reduced activity, certain modifications could retain submicromolar potency. nih.gov This highlights the sensitivity of biological activity to structural changes. The conjugation of a C5-ene fragment to a C4 carbonyl group in 4-thiazolidinone (B1220212) derivatives, which are structurally related to thiazoles, has been identified as a crucial element for their biological activity, making them reactive electrophiles. ump.edu.pl

Similarly, SAR analysis of N-acylated furazan-3-amines showed that antiplasmodial activity was highly dependent on the nature of the acyl group, with benzamides showing the most promise. nih.gov The substitution pattern on the phenyl ring was also found to significantly affect both activity and cytotoxicity. nih.gov For novel thiazole derivatives containing imidazole (B134444) and furan scaffolds, SAR studies have guided the design of compounds with significant antibacterial and antioxidant properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

For derivatives sharing the thiazole scaffold, 3D-QSAR studies have been successfully applied. For instance, a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors used 3D-QSAR to analyze the interaction and structure-activity relationships. nih.gov The resulting models help to understand the influence of steric and electrostatic fields on the inhibitory potency. nih.gov The presence of electronegative groups at certain positions was found to be favorable for activity, a finding confirmed by docking results showing strong hydrogen bond formation. nih.gov

In another example, QSAR studies on 1,3,4-thiadiazole (B1197879) and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors revealed key physicochemical properties for inhibitory activity. nih.gov For one isoform, an increase in the size and volume of the molecule along with electropositive surfaces was predicted to enhance activity, while for another, decreasing hydrophobicity and introducing electron-releasing substituents were found to be beneficial. nih.gov Similarly, a linear QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors resulted in a robust tetra-parametric model that could effectively model their inhibitory activity. nih.gov

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target.

This approach has been applied to design and synthesize new series of compounds based on a known active scaffold. For example, the design of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as selective hMAO-B inhibitors was based on identifying the key pharmacophoric features required for activity. nih.gov The hydrazothiazole nucleus with a meta-substituted nitro-phenyl ring at the C4 position was identified as a critical pharmacophoric element. nih.gov

In the development of antimicrobial agents, a series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives were synthesized and evaluated. semanticscholar.org Docking studies suggested that the inhibition of E. coli MurB was likely responsible for their antibacterial activity, while CYP51 inhibition was implicated in their antifungal action, providing a pharmacophoric hypothesis for their dual activity. semanticscholar.org

In Silico ADME Prediction (excluding toxicity or safety profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound.

For various thiazole derivatives, including those with a furan moiety, ADME properties have been computationally evaluated. Studies on substituted phenyl and furan ring-containing thiazole Schiff base derivatives have used in silico tools to predict their pharmacokinetic profiles. nih.gov These predictions often analyze parameters governed by Lipinski's rule of five, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, to estimate oral bioavailability. nih.govresearchgate.net

In a study of 4-(indol-3-yl)thiazole-2-amines, the bioavailability and drug-likeness scores were calculated. mdpi.com The results indicated that the compounds did not violate any of Lipinski's rules and possessed a favorable bioavailability score of approximately 0.55, with moderate to good drug-likeness scores. mdpi.com Similarly, ADME predictions for 1,3,4-thiadiazole derivatives showed that they were potential orally bioavailable drug-like molecules. nih.govderpharmachemica.com

The table below summarizes key in silico ADME parameters predicted for a class of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, which share the aminothiazole core structure. These parameters are essential for evaluating the potential of these compounds as drug candidates.

Table 1: Predicted In Silico ADME Properties for a Series of Aminothiazole Derivatives This table is a representative example based on data for structurally related compounds.

| Parameter | Description | Predicted Outcome for a Series of Aminothiazole Derivatives |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed through the human intestine. | Good absorption predicted. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Ability of the compound to cross the BBB and enter the central nervous system. | Generally predicted to be non-permeable. researchgate.net |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Predicted to have acceptable permeability. researchgate.net |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Generally compliant. researchgate.netmdpi.com |

| Drug-Likeness Score | A qualitative concept used in drug design for how "drug-like" a substance is with respect to factors like bioavailability. | Moderate to good scores reported for similar scaffolds. mdpi.com |

Biological Activities and Mechanistic Insights of 4 Furan 3 Yl 1,3 Thiazol 2 Amine Derivatives

Evaluation of Biological Activity in In Vitro Models

The biological profile of 4-(furan-3-yl)-1,3-thiazol-2-amine derivatives has been extensively characterized through a variety of in vitro models. These studies are crucial for determining the specific biological endpoints affected by these compounds and for identifying their molecular targets.

Cell-based assays are fundamental in determining the effect of this compound derivatives on cellular functions such as proliferation and viability. For instance, a series of novel 4-imidazolidinone derivatives were synthesized and evaluated for their ability to inhibit tumor cell growth in several human cancer cell lines, including cervical adenocarcinoma (HeLa), colorectal carcinoma (HCT116), and glioblastoma (U87) cells. mdpi.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay revealed that these compounds could inhibit tumor cell proliferation. mdpi.com Structure-activity relationship (SAR) studies indicated that substitutions on the imidazolyl ring significantly influenced the anticancer activity. mdpi.com Specifically, furyl-substitution on the 5-imidazolyl ring was found to markedly enhance the antiproliferative effects. mdpi.com

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of the this compound scaffold have been shown to inhibit several enzymes.

Monoamine Oxidase (MAO): A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and synthesized to evaluate their inhibitory effects on human monoamine oxidase A (hMAO-A) and B (hMAO-B). nih.govresearchgate.net Biological testing revealed that the hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring at C4 is a significant feature for achieving selective and reversible inhibition of hMAO-B, suggesting potential applications in the treatment of neurodegenerative diseases. nih.govresearchgate.net

Tubulin: Certain N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors. nih.gov One of the most potent compounds, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, demonstrated significant antiproliferative activity. nih.gov Further experiments confirmed that this compound potently inhibited tubulin polymerization and disrupted microtubule dynamics, similar to the known tubulin inhibitor CA-4. nih.gov

Cyclooxygenase (COX) and Lipooxygenase (LOX): In a study focused on developing new anti-inflammatory agents, seven new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated in vitro for their anti-inflammatory potential using COX-1, COX-2, and 5-LOX enzyme assays. frontiersin.org The results showed that these compounds were potent and selective inhibitors of COX-2. frontiersin.org

DNA Gyrase B: A molecular docking study was conducted to understand the interaction between certain antimicrobial thiazole (B1198619) derivatives and the crystal structure of DNA gyrase B. nih.gov The study found that the compounds exhibited good binding energy and interacted with key amino acids in the target enzyme's active site, similar to the native inhibitor. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Monoamine Oxidase B (MAO-B) | Selective and reversible inhibition. | nih.govresearchgate.net |

| N,4-Diaryl-1,3-thiazole-2-amines | Tubulin | Potent inhibition of tubulin polymerization. | nih.gov |

| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 | Potent and selective inhibition. | frontiersin.org |

| Thiazole derivatives with imidazole (B134444) and furan (B31954) scaffolds | DNA Gyrase B | Good binding energy in molecular docking studies. | nih.gov |

Derivatives of this compound have also been investigated for their ability to interact with specific cellular receptors. A study on 4-(4-methoxyphenyl)-2-aminothiazole and its derivatives found that these compounds act as selective antagonists for human adenosine A3 receptors. nih.gov The introduction of a methoxy group at the 4-position of the phenyl ring, along with N-acetyl or propionyl substitutions on the aminothiazole, significantly increased the binding affinity and selectivity for this receptor. nih.gov The most potent antagonist in this series, N-[3-(4-methoxy-phenyl)- nih.govnih.govmdpi.comthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM at human adenosine A3 receptors and demonstrated antagonistic properties in a functional assay of cAMP biosynthesis. nih.gov

The antimicrobial properties of this compound derivatives have been extensively studied against a range of pathogens.

Antibacterial and Antifungal Activity: Novel thiazole derivatives incorporating imidazole and furan scaffolds have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans and Aspergillus niger. nih.gov Some of these compounds showed lower Minimum Inhibitory Concentration (MIC) values than the standard antibiotic neomycin against E. coli, S. aureus, and C. albicans. nih.gov In another study, twenty-nine 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov The MIC of these indole derivatives against various Gram-positive and Gram-negative bacteria ranged from 0.06 to 1.88 mg/mL. nih.gov Notably, S. aureus was the most resistant strain, while S. Typhimurium was the most sensitive. nih.gov Some of these compounds also exhibited antifungal activity that was equipotent to or exceeded that of the reference drugs bifonazole and ketoconazole. nih.gov

Antitubercular Activity: Imidazo[2,1-b]thiazole derivatives have been evaluated for their antitubercular potential against Mycobacterium tuberculosis H37Rv. dergipark.org.tr One particular arylidenehydrazide derivative demonstrated high potency, equal to the standard drug rifampicin, with an IC50 value of 0.125 μg/ml. dergipark.org.tr

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Microorganism | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Thiazoles with imidazole and furan | S. aureus, E. coli | Antibacterial | Inhibition zones of 25-28 mm. | nih.gov |

| Thiazoles with imidazole and furan | C. albicans, A. niger | Antifungal | Inhibition zones up to 37 mm. | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines | Gram (+) and Gram (-) bacteria | Antibacterial | MIC values ranging from 0.06–1.88 mg/mL. | nih.gov |

| Imidazo[2,1-b]thiazole arylidenehydrazides | M. tuberculosis H37Rv | Antitubercular | IC50 value of 0.125 μg/ml for the most potent compound. | dergipark.org.tr |

A significant area of research for this compound derivatives is their potential as anticancer agents. Numerous studies have demonstrated their antiproliferative activity against a variety of human cancer cell lines.

Leukemia: A series of thiazole derivatives were screened for their cytotoxic activity against the Leukemia HL-60 cell line. researchgate.net One compound, Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate, was identified as a promising antitumor candidate. researchgate.net

Gastric, Lung, and Fibrosarcoma Cancers: A series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative activity in human gastric adenocarcinoma SGC-7901 cells, lung adenocarcinoma A549 cells, and fibrosarcoma HT-1080 cells. nih.gov The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited IC50 values between 0.36 and 0.86 μM across the three cell lines. nih.gov

Breast and Liver Cancers: The antiproliferative activity of certain 1,3,4-thiadiazole (B1197879) derivatives has been tested against human breast cancer (MCF-7) and hepatocellular carcinoma (Hep-G2) cell lines. nih.gov Some compounds showed significant inhibition of cell proliferation, with IC50 values in the low micromolar range. nih.gov

Table 3: Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Ethyl β-aryl-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylates | Leukemia (HL-60) | Most promising candidate identified. | researchgate.net |

| N,4-Diaryl-1,3-thiazole-2-amines | Gastric (SGC-7901), Lung (A549), Fibrosarcoma (HT-1080) | 0.36 - 0.86 μM | nih.gov |

| 1,3,4-Thiadiazole derivatives | Breast (MCF-7), Liver (Hep-G2) | 1.65 - 4.73 μM | nih.gov |

The anti-inflammatory potential of this compound derivatives has been demonstrated in various cellular models. A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed that most of the synthesized compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of the pro-inflammatory mediator nitric oxide (NO) and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. rsc.org Another study focused on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as potent inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade. frontiersin.org

Antileishmanial Activity in Parasite Cultures

Derivatives of the 4-aryl-1,3-thiazol-2-amine scaffold have demonstrated notable activity against Leishmania parasites in vitro. A study investigating a series of eight 4-phenyl-1,3-thiazol-2-amines against the promastigote forms of Leishmania amazonensis revealed that four of the compounds exhibited significant anti-promastigote activity. researchgate.netnih.gov The effectiveness of these compounds was quantified by their half-maximal inhibitory concentration (IC50) and their selectivity index (SI), which compares the cytotoxic concentration against a mammalian cell line (Vero cells) to the parasiticidal concentration.

Among the tested compounds, 4-(4-bromophenyl)-1,3-thiazol-2-amine emerged as the most promising, with an IC50 value of 20.78 µM against L. amazonensis promastigotes and a selectivity index of 5.69. researchgate.netnih.gov Another derivative, 4-(4-nitrophenyl)-1,3-thiazol-2-amine , also showed significant activity with an IC50 of 46.63 µM and a high selectivity index of 26.11, indicating a favorable profile of selective toxicity towards the parasite. researchgate.netnih.gov

The antileishmanial potential of the broader thiazole and thiadiazole class of compounds has been noted in other studies as well, suggesting that this heterocyclic core is a valuable starting point for the development of new treatments for leishmaniasis. researchgate.netnih.govnih.gov

| Compound | Substituent (Phenyl Ring) | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 4-(4-bromophenyl)-1,3-thiazol-2-amine | 4-Bromo | 20.78 | 5.69 | researchgate.netnih.gov |

| 4-(4-nitrophenyl)-1,3-thiazol-2-amine | 4-Nitro | 46.63 | 26.11 | researchgate.netnih.gov |

| 4-(4-chlorophenyl)-1,3-thiazol-2-amine | 4-Chloro | 53.12 | 4.80 | researchgate.netnih.gov |

Elucidation of Molecular Mechanisms of Action (non-clinical focus)

Research into the molecular targets of 4-aryl-1,3-thiazol-2-amine derivatives has identified several proteins and enzymes crucial for pathogen survival or cancer cell proliferation.

S-methyl-5-thioadenosine phosphorylase (MTAP): For the antileishmanial activity of 4-phenyl-1,3-thiazol-2-amines, molecular modeling studies have suggested that Leishmania MTAP is a potential macromolecular target. researchgate.netnih.gov This enzyme is involved in the purine salvage pathway, which is essential for the parasite.

Tubulin: A series of N,4-diaryl-1,3-thiazol-2-amines were designed and evaluated as tubulin inhibitors. nih.gov The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was found to potently inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cell lines, similar to the action of known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov

Enzymes of Eicosanoid Metabolism: Certain N,4-diaryl-1,3-thiazole-2-amine derivatives have been identified as multi-target inhibitors of key enzymes in the arachidonic acid cascade, which is implicated in inflammation. nih.gov Specifically, compounds have shown potent and selective inhibitory activity against 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). nih.gov

Protein Kinases: The thiazole scaffold is a common feature in various protein kinase inhibitors. rsc.org Derivatives have been developed to target kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora kinases A and B, and Casein Kinase 2 (CK2), which are often dysregulated in cancer. rsc.org

The interaction of thiazole derivatives with their protein targets can lead to the modulation of critical intracellular signaling pathways. For instance, a 1,3,4-thiadiazole derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, has been shown to inhibit the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells. nih.gov Inhibition of this pathway is a key mechanism for controlling cell proliferation and survival.

While the specific molecular targets and pathway modulations of some this compound derivatives are being elucidated, comprehensive studies on their effects on global gene expression and proteomic profiles are not extensively available in the reviewed literature. Such analyses would provide a broader understanding of the cellular response to these compounds and could reveal additional mechanisms of action and potential off-target effects.

A significant mechanism of action for the anticancer activity of thiazole derivatives is the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several studies have demonstrated the ability of thiazole-based compounds to halt the cell cycle at specific phases. One derivative was found to cause cell cycle arrest at the G2/M phase in a leukemia cell line (HL-60). researchgate.net Similarly, certain thiazole-peptide hybrids are known to arrest cells in the G2/M phase through the depolymerization of microtubules. nih.gov Another 1,3,4-thiadiazole derivative was reported to induce cell cycle progression through the G1 phase and into the S phase. nih.gov

Apoptosis Induction: The induction of programmed cell death is a hallmark of many anticancer agents. A synthesized thiazole derivative not only arrested the cell cycle but also induced pre-G1 apoptosis. researchgate.net Mechanistically, this compound was shown to increase the concentration of caspase-3, a key executioner caspase in the apoptotic cascade, by four-fold compared to untreated cells. researchgate.net Other studies on thiazole-phthalimide derivatives suggest that they induce apoptosis through the intrinsic pathway, as evidenced by analysis of apoptosis markers like BAX, BCL-2, and FAS. nih.gov Furthermore, a novel 1,3,4-thiadiazole was found to significantly increase early apoptosis and was identified as a potential inhibitor of Cyclin-Dependent Kinase 1 (CDK1). researchgate.net

Structure-Activity Relationship (SAR) Studies Based on Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For 4-aryl-1,3-thiazol-2-amine derivatives, several key structural features have been identified that influence their biological activity.

Substituents on the 4-Aryl Ring: In the context of antileishmanial activity, substitutions on the phenyl ring at the 4-position of the thiazole core play a critical role. The presence of electron-withdrawing groups, such as bromo and nitro groups at the para-position, was associated with potent activity against L. amazonensis. researchgate.netnih.gov

Substituents on the 2-Amino Group: The nature of the substituent on the 2-amino group significantly impacts the antiproliferative activity of N,4-diaryl-1,3-thiazole-2-amines. For tubulin inhibitors, having a 2,4-dimethoxy substitution on the N-phenyl ring led to the most potent activity. nih.gov

Hybridization with Amino Acids: For thiazole-amino acid hybrids, the cytotoxic activity is influenced by both the amino acid moiety and the substituent at the C-4 position of the thiazole. nih.gov For a series of 4-phenylthiazole-phenylalanine hybrids, an unsubstituted phenyl ring at the C-4 position showed good activity, while the introduction of bulky groups like 3,4,5-trimethoxy or 4-trifluoromethyl on this ring resulted in decreased cytotoxicity. nih.gov In contrast, the simple 2-aminothiazole (B372263) precursors without the amino acid conjugate showed weak or no cytotoxicity, highlighting the importance of the hybrid structure. nih.gov

| Scaffold/Series | Biological Activity | Favorable Substitutions | Unfavorable Substitutions | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial | Electron-withdrawing groups (e.g., 4-Br, 4-NO2) on the phenyl ring. | - | researchgate.netnih.gov |

| N,4-Diaryl-1,3-thiazole-2-amines | Antiproliferative (Tubulin Inhibition) | 2,4-dimethoxy substitution on the N-phenyl ring. | - | nih.gov |

| 4-Phenylthiazole-phenylalanine hybrids | Cytotoxicity | Unsubstituted phenyl ring at C-4. | Bulky groups (e.g., 3,4,5-trimethoxy, 4-trifluoromethyl) at C-4 of the phenyl ring. | nih.gov |

Impact of Substituents on the Thiazole Ring on Biological Potency

The biological potency of 4-aryl-1,3-thiazol-2-amine derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. While direct studies on 4-(furan-3-yl) derivatives are limited, extensive research on analogous 4-aryl and 4-heteroaryl scaffolds provides valuable insights into these structure-activity relationships.

These findings collectively suggest that the thiazole ring is not merely a linker but an active pharmacophoric element. Substitutions at its C5 position can fine-tune the molecule's interaction with its biological target, and even small changes, such as the addition of a halogen or a small alkyl group, can lead to substantial differences in biological potency.

Role of the Furan Moiety Position and Substitution on Biological Recognition

The furan ring is a versatile heterocyclic scaffold known to be present in a multitude of bioactive compounds, where it can act as a bioisostere for other aromatic rings and engage in specific hydrogen bonding and hydrophobic interactions. ijabbr.com The position of the furan ring and any substitutions upon it are critical for molecular recognition by biological targets.

While the specific biological profile of the 4-(furan-3-yl) isomer is not extensively documented, studies on the corresponding 4-(furan-2-yl) derivatives provide useful comparative information. For example, a series of (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile derivatives demonstrated moderate anticancer activity, particularly against breast cancer cell lines, highlighting the potential of the furan-thiazole combination in oncology. researchgate.net In another study, new 4-(furan-2-yl) thiazol-2-amine derivatives were synthesized and evaluated in vivo for anti-inflammatory activity in a rat paw edema model. researchgate.net

The difference between a furan-3-yl and a furan-2-yl linkage lies in the orientation of the oxygen heteroatom and the resulting dipole moment and electronic distribution of the molecule. This can profoundly affect how the compound fits into a target's binding pocket and its ability to form key interactions. Furthermore, substitutions on the furan ring itself can enhance activity. For example, the addition of aryl groups to the 5-position of the furan ring in certain acrylonitrile derivatives led to compounds with moderate cytotoxic effects. researchgate.net This indicates that the furan moiety serves as a valuable scaffold for further optimization to improve biological recognition and potency.

Influence of Amino Group Modifications on Target Selectivity

The amino group at the C2 position of the thiazole ring is a crucial handle for chemical modification, and its derivatization has been shown to be a powerful strategy for modulating both the potency and selectivity of these compounds. Modifications such as acylation and arylation can alter the molecule's hydrogen bonding capacity, polarity, and steric bulk, leading to differential interactions with various biological targets.

Converting the 2-amino group to an amide has been a widely explored strategy. nih.gov In a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives, N-acetyl or N-propionyl substitutions resulted in a significant increase in binding affinity and selectivity for the human adenosine A3 receptor. nih.gov This suggests that the acyl group can engage in additional interactions within the receptor's binding site that are not possible with the free amine. Similarly, the reaction of 2-amino-4-arylthiazoles with 2-furoyl chloride to furnish furoylamides has been investigated for anti-giardial activity. nih.gov

Further elaboration of the 2-amino group by introducing an aryl substituent (N-arylation) has led to the discovery of potent and selective inhibitors for various targets. A series of N,4-diaryl-1,3-thiazole-2-amines were developed as tubulin inhibitors, with the substitution pattern on the N-phenyl ring being critical for antiproliferative activity. nih.gov The most potent compound in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, potently inhibited tubulin polymerization and arrested the cell cycle in the G2/M phase. nih.gov

The table below summarizes the impact of various modifications on the 2-amino group of 4-arylthiazole scaffolds.

| Parent Scaffold | Modification on 2-Amino Group | Biological Target/Activity | Effect on Potency/Selectivity |

| 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | N-Acetylation, N-Propionylation | Human Adenosine A3 Receptor | Greatly increased binding affinity and selectivity nih.gov |

| 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | N-(2,4-dimethoxyphenyl) | Tubulin Polymerization | Potent inhibition and antiproliferative activity nih.gov |

| 2-Amino-4-arylthiazole | N-Acylation (3-propanamido) | Anticancer (Leukemia cell line) | Improved activity over N-acetamido moiety nih.gov |

| 2-Amino-4-arylthiazole | N-Furoylation | Anti-giardial | Investigated for activity nih.gov |

In Vivo Studies in Animal Models

In vivo studies in animal models are essential for establishing proof-of-concept and evaluating the target engagement of novel chemical entities. These studies provide critical information on the pharmacokinetic behavior and efficacy of compounds in a complex biological system.

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential as a therapeutic agent. While specific pharmacokinetic data for this compound are not available, studies on structurally related thiazole derivatives offer valuable insights into the potential metabolic fate and disposition of this class of compounds.

For example, a detailed pharmacokinetic study of a complex thiazole benzenesulfonamide derivative was conducted in rats, dogs, and monkeys. nih.gov The oral bioavailability was found to be 17% in rats, 27% in dogs, and only 4% in monkeys, suggesting significant species differences and potential issues with absorption or first-pass metabolism. nih.gov Systemic clearance was also variable across species, being higher in rats (approx. 30 ml/min/kg) compared to dogs and monkeys (approx. 10 ml/min/kg). nih.gov Such studies are crucial for understanding how a compound will behave in a living system and for guiding further structural modifications to improve drug-like properties. For instance, the low oral bioavailability of the initial compound led to the design of analogues with improved absorption characteristics. nih.gov

The table below presents pharmacokinetic data for a representative thiazole derivative in multiple animal species.

| Compound | Animal Species | Systemic Clearance (ml/min/kg) | Oral Bioavailability (%) |

| Thiazole Benzenesulfonamide Derivative researchgate.net | Rat | ~30 | 17 nih.gov |

| Thiazole Benzenesulfonamide Derivative researchgate.net | Dog | ~10 | 27 nih.gov |

| Thiazole Benzenesulfonamide Derivative researchgate.net | Monkey | ~10 | 4 nih.gov |

The efficacy of 4-heteroaryl-1,3-thiazol-2-amine derivatives has been evaluated in various animal models of disease, providing essential proof-of-concept for their therapeutic potential. These studies are designed to confirm that the in vitro activity of a compound translates to a desired pharmacological effect in vivo.

In the field of inflammation, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine, a close structural analogue of the furan-containing compound, were assessed in rodent models. frontiersin.org These compounds demonstrated significant dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model in rats. frontiersin.org Furthermore, they exhibited potent analgesic effects in the acetic acid-induced writhing test in mice, confirming the engagement of their intended biological targets (COX/LOX enzymes) in vivo. frontiersin.org Similarly, certain 2-aminothiazole derivatives have shown anti-inflammatory effects in the dorsal air pouch model of inflammation by inhibiting the secretion of prostaglandin E2 (PGE2). globalresearchonline.net

The table below summarizes the findings from in vivo evaluations of related thiazole derivatives in animal models.

| Compound Class | Animal Model | Disease Area | Observed Effect |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives | Carrageenan-induced rat paw edema | Inflammation | Significant, dose-dependent reduction in paw volume frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives | Acetic acid-induced writhing in mice | Analgesia | Significant reduction in writhing response frontiersin.org |

| Aminothiazole Derivatives | Dorsal air pouch model in rats | Inflammation | Inhibition of PGE2 secretion globalresearchonline.net |

These in vivo studies, though conducted on analogous structures, underscore the therapeutic potential of the 4-heteroaryl-1,3-thiazol-2-amine scaffold and provide a strong rationale for the further investigation of 4-(furan-3-yl) derivatives in similar disease models.

Q & A

Q. What are the established synthetic routes for 4-(Furan-3-yl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, refluxing furan-3-carbaldehyde with thiourea and a halogenated ketone in ethanol under acidic conditions (e.g., HCl) yields the thiazole core. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Temperature : Prolonged reflux (6–12 hours) improves cyclization efficiency .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) optimize intermediate formation .

Q. Table 1: Representative Synthetic Conditions

| Method | Solvent | Temp. (°C) | Yield (%) | Key Intermediate |

|---|---|---|---|---|

| Hantzsch thiazole | Ethanol | 80 | 65–70 | 3-furanoylthiourea |

| Cyclocondensation | DMF | 100 | 75–80 | α-bromoacetophenone |

Q. How is this compound characterized structurally?

Methodological Answer: Structural elucidation combines:

- NMR : H NMR identifies furan protons (δ 6.2–7.4 ppm) and thiazole NH (δ 5.8–6.1 ppm). C NMR confirms the thiazole C-2 (δ 165–170 ppm) and furan carbons .

- Mass Spectrometry : ESI-MS (m/z 166.04 [M+H]) validates molecular weight .

- XRD : Crystallography resolves planarity of the thiazole-furan system, critical for π-π stacking in bioactivity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its anti-inflammatory activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Q. Table 2: Bioactivity of Derivatives

| Derivative | Substitution Site | Anti-exudative Activity (% Inhibition) |

|---|---|---|

| 5-Nitro-furan-3-yl | Furan C-5 | 85 ± 3.2 |

| 4-Methoxy-furan-3-yl | Furan C-4 | 62 ± 4.1 |

| Parent compound | None | 45 ± 2.8 |

Q. How do contradictory results in biological activity data arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Assay variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) affect IC values for COX-2 inhibition .

- Solubility : Poor aqueous solubility (logP ≈ 2.1) may underreport in vitro activity; use of DMSO >0.1% can artifactually enhance readings .

Resolution strategies : - Standardize assay protocols (e.g., MTT vs. resazurin for cytotoxicity).

- Apply computational QSAR models to predict bioactivity under varied conditions .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina simulates interactions with p38α MAP kinase (PDB: 3DYS), identifying hydrogen bonds between NH and Lys53 .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, revealing furan ring flexibility enhances binding .

- Pharmacophore modeling : Phase (Schrödinger) maps essential features (e.g., hydrogen bond donors, aromatic rings) for anti-inflammatory activity .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

Methodological Answer: DoE (Design of Experiments) approach :

- Factors : Catalyst loading (0.5–2 mol%), solvent volume (5–20 mL/g), and reaction time (4–12 hrs).

- Response surface methodology (RSM) identifies optimal conditions: 1.2 mol% p-TsOH in 10 mL/g ethanol, 8 hours (yield: 82%) .

Table 3: Optimization Parameters

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Catalyst (mol%) | 0.5 | 2 | 1.2 |

| Solvent Volume (mL/g) | 5 | 20 | 10 |

| Time (hrs) | 4 | 12 | 8 |

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Methodological Answer:

- Rodent models : Wistar rats (250–300 g) assess oral bioavailability (∼55%) and plasma half-life (t = 3.2 hrs) via HPLC-MS/MS .

- Tissue distribution : Radiolabeled C-compound tracks accumulation in liver (32%) and kidneys (18%) .

- Metabolite profiling : LC-QTOF identifies glucuronidation at the NH group as the primary metabolic pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.